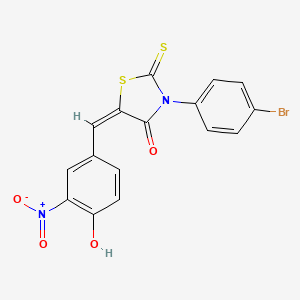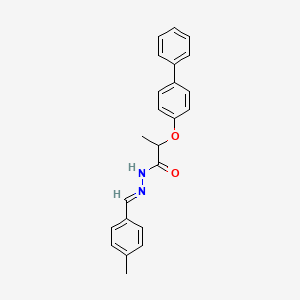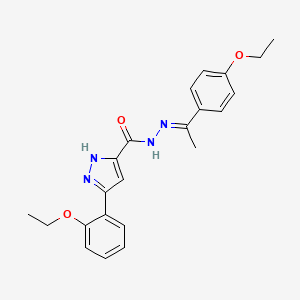
(5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-ブロモフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン系に属する合成有機化合物です。この化合物は、ブロモフェニル基、ヒドロキシ-ニトロベンジリデン部分、チオキソ-チアゾリジンオンコアを含む複雑な構造を特徴としています。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
(5E)-3-(4-ブロモフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを伴います。
チアゾリジンオンコアの形成: 最初のステップは、適切なチオ尿素誘導体とα-ハロケトンを反応させてチアゾリジンオン環を形成することです。
ブロモフェニル基の導入: ブロモフェニル基は、ブロモベンゼン誘導体がチアゾリジンオン中間体と反応する求核置換反応によって導入されます。
ヒドロキシ-ニトロベンジリデン部分の形成: 最後のステップは、チアゾリジンオン中間体を、塩基性条件下でヒドロキシ-ニトロベンズアルデヒドと縮合させて目的の化合物を形成することです。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
(5E)-3-(4-ブロモフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は酸化されて対応するケトンまたはアルデヒドを形成できます。
還元: ニトロ基は、適切な条件下でアミン基に還元できます。
置換: ブロモフェニル基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元: 触媒水素化または塩化スズ(II)などの還元剤の使用。
置換: 適切な塩基の存在下で、アミンやチオールなどの求核剤を使用できます。
生成する主要な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アミンの生成。
置換: 置換チアゾリジンオン誘導体の生成。
科学的研究の応用
化学
化学では、(5E)-3-(4-ブロモフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、より複雑な分子の合成におけるビルディングブロックとしての可能性が研究されています。そのユニークな構造により、さまざまな改変が可能になり、有機合成における貴重な中間体となっています。
生物学
生物学研究では、この化合物は、抗菌性、抗真菌性、抗がん性などの潜在的な生物活性について調査されています。生物学的標的に対する相互作用能力により、創薬の候補となっています。
医学
医学では、この化合物の潜在的な治療効果が探求されています。その構造的特徴は、特定の酵素または受容体と相互作用する可能性を示唆しており、新しい医薬品の開発のための潜在的なリード化合物となっています。
産業
産業部門では、(5E)-3-(4-ブロモフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
作用機序
(5E)-3-(4-ブロモフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物のチアゾリジンオンコアは、酵素または受容体と相互作用し、その活性を阻害する可能性があります。ヒドロキシ-ニトロベンジリデン部分の存在は、特定の生物学的標的に対する結合親和性と特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
(5E)-3-(4-クロロフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン: ブロモフェニル基ではなくクロロフェニル基を持つ類似の構造。
(5E)-3-(4-メチルフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン: ブロモフェニル基ではなくメチルフェニル基を持つ類似の構造。
独自性
(5E)-3-(4-ブロモフェニル)-5-(4-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの独自性は、官能基の特定の組み合わせにあります。ブロモフェニル基は、反応性と生物活性に影響を与える独特の電子特性と立体特性を与える可能性があります。さらに、ヒドロキシ-ニトロベンジリデン部分はその潜在的な生物学的標的との相互作用を高める可能性があり、さまざまな研究分野で興味深い化合物となっています。
類似化合物との比較
Similar Compounds
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(5E)-3-(4-methylphenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of (5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups. The bromophenyl group may impart distinct electronic and steric properties, influencing its reactivity and biological activity. Additionally, the hydroxy-nitrobenzylidene moiety may enhance its potential interactions with biological targets, making it a compound of interest in various research fields.
特性
分子式 |
C16H9BrN2O4S2 |
|---|---|
分子量 |
437.3 g/mol |
IUPAC名 |
(5E)-3-(4-bromophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9BrN2O4S2/c17-10-2-4-11(5-3-10)18-15(21)14(25-16(18)24)8-9-1-6-13(20)12(7-9)19(22)23/h1-8,20H/b14-8+ |
InChIキー |
KWMFGBBJRPQLKQ-RIYZIHGNSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Br |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)

![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)



![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
